![molecular formula C22H21N3O4 B3006886 ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1105245-49-5](/img/structure/B3006886.png)
ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate
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Overview
Description
The compound , ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate, is a complex organic molecule that appears to be related to a family of pyrrole derivatives. These compounds are of interest due to their potential biological activities and their use in various chemical syntheses.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been explored in several studies. For instance, ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate was synthesized through azo-coupling of diazotized aniline with ethyl 4,5-dihydro-5-oxo-2-phenyl-(1H)-pyrrole-3-carboxylate, resulting in a tautomeric hydrazone mixture . Another study reported the synthesis of various analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, which were tested as inhibitors of AP-1 and NF-kappaB mediated transcriptional activation . Additionally, efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate were achieved using ethyl 2-chloroacetoacetate and cyanoacetamide in the presence of triethylamine .
Molecular Structure Analysis
Single crystal X-ray structural analysis has been performed on related compounds, such as two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, revealing the molecular geometries and the presence of bifurcated O-H…O hydrogen bonds . Polysubstituted pyridines, like ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, have been shown to adopt nearly planar structures with supramolecular aggregation through various intermolecular interactions .
Chemical Reactions Analysis
The reactivity of pyrrole derivatives with nucleophilic reagents has been explored, leading to the formation of various heterocyclic compounds. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into different polyazanaphthalenes and pyrano-pyridine derivatives . Similarly, novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives were synthesized and expected to exhibit antihypertensive activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of various functional groups, such as ester, cyano, and amino groups, can affect properties like solubility, melting point, and reactivity. The polymorphism observed in certain pyrrole derivatives can also lead to differences in physical properties . The supramolecular interactions observed in polysubstituted pyridines contribute to the stability of their crystal structures .
properties
IUPAC Name |
ethyl 2-methyl-5-[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]-4-phenyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-3-29-22(28)17-14(2)25-19(18(17)15-9-5-4-6-10-15)20(26)21(27)24-13-16-11-7-8-12-23-16/h4-12,25H,3,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUDWXBAFFYTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-methyl-5-(2-oxo-2-((pyridin-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate |
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